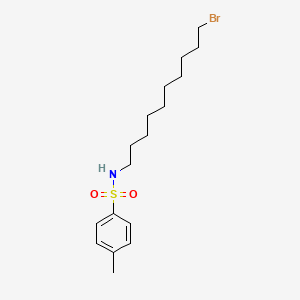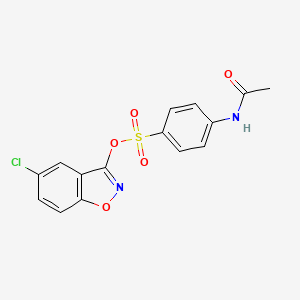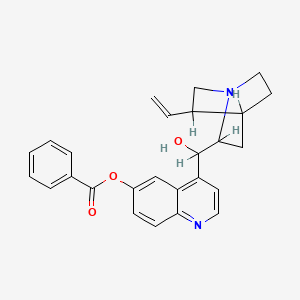
6'-Benzoyloxycincholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Benzoyloxycincholine is a chemical compound known for its unique structure and properties. It is derived from cinchona alkaloids, which are naturally occurring compounds found in the bark of cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Benzoyloxycincholine typically involves the esterification of cincholine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 6’-Benzoyloxycincholine follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain pure 6’-Benzoyloxycincholine
Quality Control: Rigorous testing to ensure the purity and consistency of the product
Analyse Des Réactions Chimiques
Types of Reactions
6’-Benzoyloxycincholine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield various reduced forms of the compound
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced forms of 6’-Benzoyloxycincholine
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
6’-Benzoyloxycincholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 6’-Benzoyloxycincholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of parasite growth or induction of apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
6’-Benzoyloxycincholine can be compared with other similar compounds, such as:
Quinine: Another cinchona alkaloid with antimalarial properties
Chloroquine: A synthetic derivative with similar therapeutic effects
Hydroxychloroquine: A hydroxylated derivative with enhanced biological activity
Uniqueness
6’-Benzoyloxycincholine stands out due to its unique ester linkage, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77539-57-2 |
|---|---|
Formule moléculaire |
C26H26N2O3 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-2-17-16-28-13-11-19(17)14-24(28)25(29)21-10-12-27-23-9-8-20(15-22(21)23)31-26(30)18-6-4-3-5-7-18/h2-10,12,15,17,19,24-25,29H,1,11,13-14,16H2 |
Clé InChI |
RMIORKZWPHXLKV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC(=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
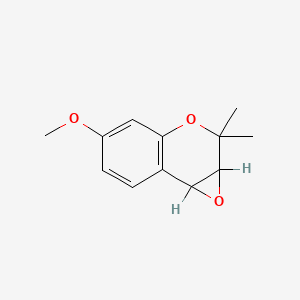
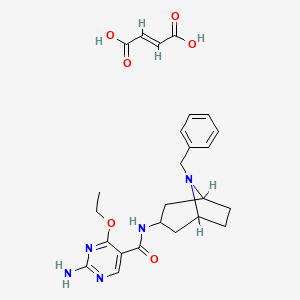
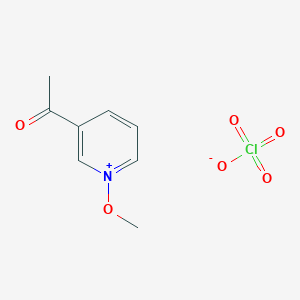
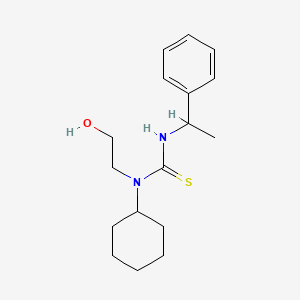
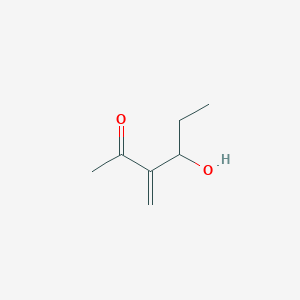
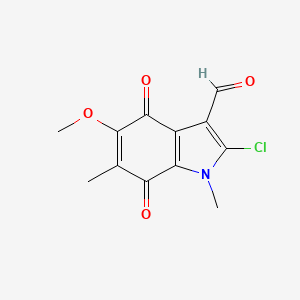
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
